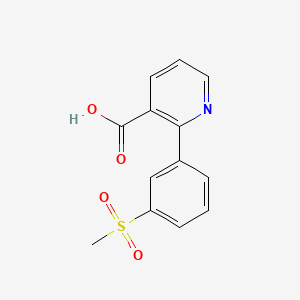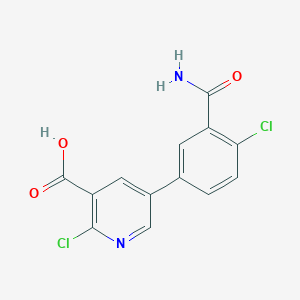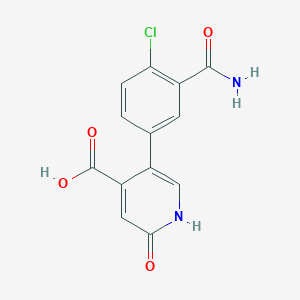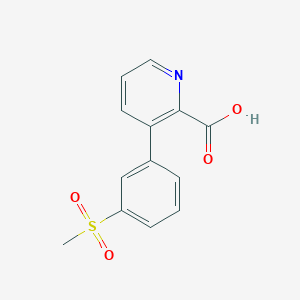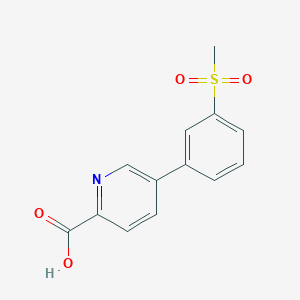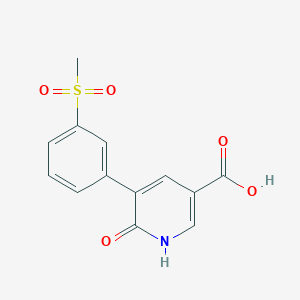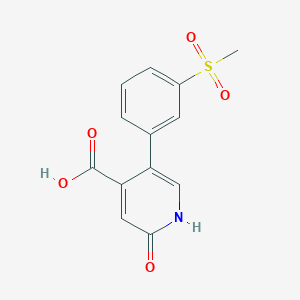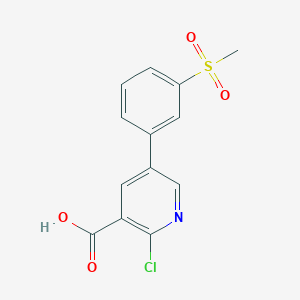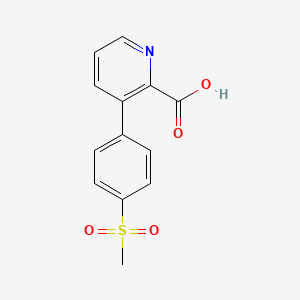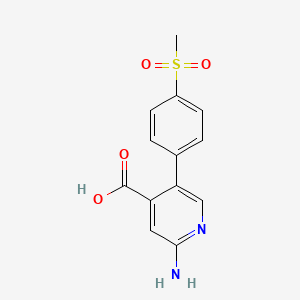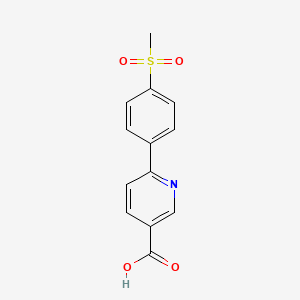
6-(4-Methylsulfonylphenyl)nicotinic acid, 95%
Overview
Description
6-(4-Methylsulfonylphenyl)nicotinic acid (also known as 6-MSPNA) is a synthetic derivative of the naturally occurring compound nicotinic acid. It is a small molecule that has a wide range of applications in scientific research, including biochemical and physiological studies. This compound has been extensively studied for its potential for use in drug development, as well as for its biochemical and physiological effects. In
Scientific Research Applications
6-MSPNA has a wide range of applications in scientific research. It is used as a tool to study the structure-activity relationships of nicotinic acid derivatives, as well as to investigate the biochemical and physiological effects of these compounds. 6-MSPNA has also been used in drug development, as it has been found to inhibit the activity of certain enzymes and receptors. In addition, 6-MSPNA has been used in studies of the effects of dietary nicotinic acid on glucose metabolism, lipid metabolism, and inflammation.
Mechanism of Action
The exact mechanism of action of 6-MSPNA is not fully understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is involved in the regulation of glucose and lipid metabolism. 6-MSPNA is also thought to interact with other receptors, such as the G-protein-coupled receptor GPR109A, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Studies have shown that 6-MSPNA has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL). In addition, 6-MSPNA has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to reduce the accumulation of lipids in the liver and to improve glucose tolerance.
Advantages and Limitations for Lab Experiments
The use of 6-MSPNA in laboratory experiments has several advantages. It is a small molecule, making it easy to synthesize and handle. It has a wide range of biochemical and physiological effects, making it useful for studying the effects of nicotinic acid derivatives. In addition, it can be used to study the effects of dietary nicotinic acid on glucose metabolism, lipid metabolism, and inflammation.
However, there are some limitations to the use of 6-MSPNA in laboratory experiments. It is not always easy to isolate and purify the compound, and it can be difficult to determine the exact mechanism of action. In addition, the effects of 6-MSPNA on different organisms can vary, making it difficult to draw general conclusions about its effects.
Future Directions
There are several potential future directions for the study of 6-MSPNA. Further research is needed to better understand the mechanism of action of 6-MSPNA and to determine its potential as a therapeutic agent. In addition, further studies are needed to investigate the effects of 6-MSPNA on different organisms and to explore its potential for use in drug development. Finally, more research is needed to identify potential new applications for 6-MSPNA, such as its use in the treatment of metabolic diseases and inflammation.
Synthesis Methods
6-MSPNA can be synthesized using a variety of methods. The most common method involves a reaction between 4-methylsulfonylphenylacetic acid and nicotinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a salt of 6-MSPNA, which can then be purified and isolated. Other methods for synthesizing 6-MSPNA include the use of a palladium-catalyzed reaction, a palladium-catalyzed coupling reaction, and a palladium-catalyzed reductive amination reaction.
properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKXKCMQOPSEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199980 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258626-40-2 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[4-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258626-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



